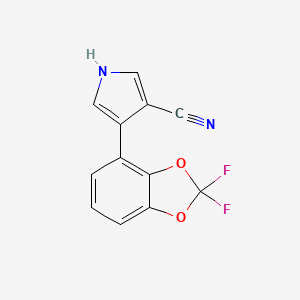

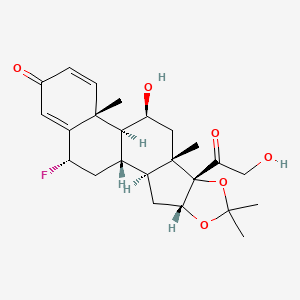

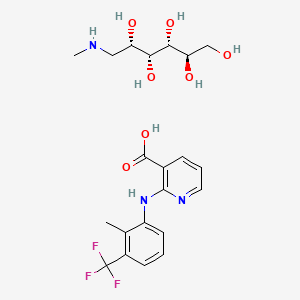

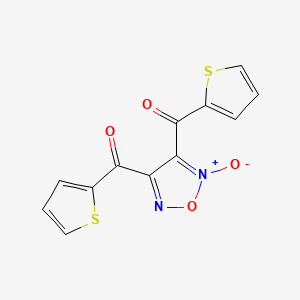

3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide

Overview

Description

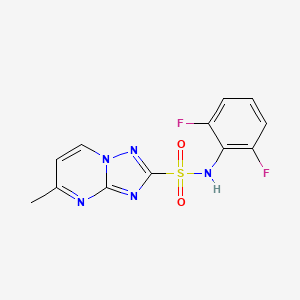

HC-056456 is a CatSper channel modulator.

Scientific Research Applications

Summary of the Application

Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for researchers. They are used in the design and synthesis of novel materials for optical and electronic devices .

Methods of Application

The synthesis of these polymers involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies .

Results or Outcomes

The synthesis of these polymers results in materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

2. Full Emission Color Tuning in Luminogens

Summary of the Application

Luminogens constructed from tetraphenylethene, benzo-2,1,3-thiadiazole, and thiophene building blocks are used for full emission color tuning .

Methods of Application

The fabrication of devices involves the deposition of various layers including hole-transporting, light-emitting, hole-blocking, and electron-transporting layers .

Results or Outcomes

The result is a device with tunable emission color, which can be used in various optoelectronic applications .

3. Direct Arylation Polymerization

Summary of the Application

Direct arylation polymerization (DArP) is a cost-effective and green method that circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

Methods of Application

DArP does not require preactivation of the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties using palladium-based catalytic systems .

Results or Outcomes

The result is a more efficient method for the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

4. Synthesis of 2-Substituted Pyridines

Summary of the Application

The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .

Methods of Application

By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Results or Outcomes

The result is a series of 2-substituted and 2,6-disubstituted pyridines, which are valuable building blocks in organic synthesis .

5. Direct C-4-H Alkylation of Pyridines

Summary of the Application

Mechanochemically activated magnesium (0) metal is a highly active mediator for the direct C-4-H alkylation of pyridines with alkyl halides .

Methods of Application

The reaction offers excellent regioselectivity and substrate scope, including those containing reducible functionalities, free amines, and alcohols, as well as biologically relevant molecules .

Results or Outcomes

The result is a series of alkylated pyridines bearing an all-carbon quaternary center .

6. Synthesis of 2,6-Disubstituted Pyridines

Summary of the Application

The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .

Methods of Application

By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Results or Outcomes

The result is a series of 2-substituted and 2,6-disubstituted pyridines, which are valuable building blocks in organic synthesis .

properties

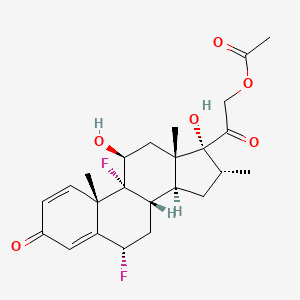

IUPAC Name |

[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQGCDMXFBOTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341537 | |

| Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone | |

CAS RN |

7733-96-2 | |

| Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.